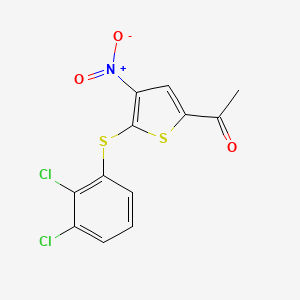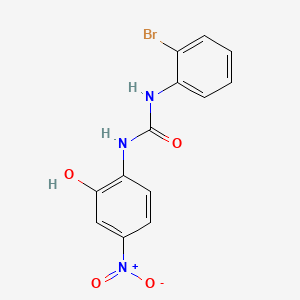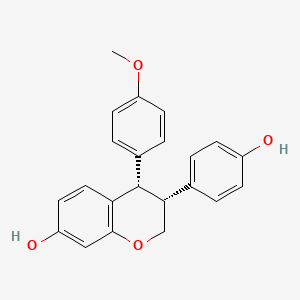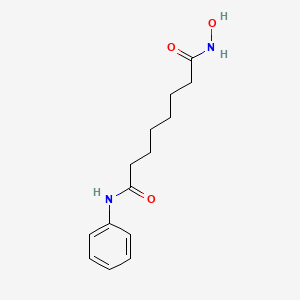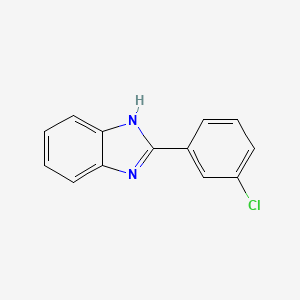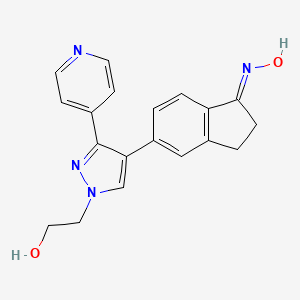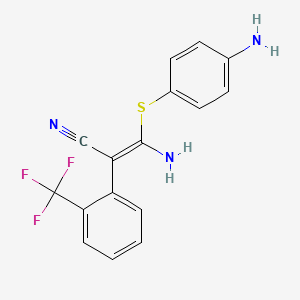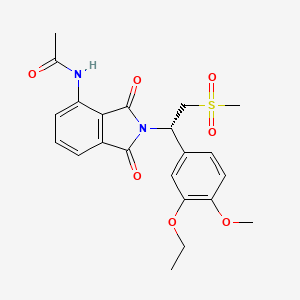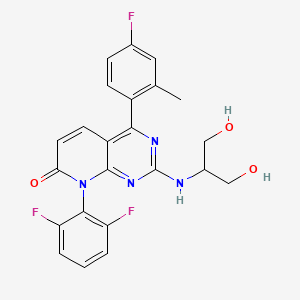
LY294002
Overview
Description
LY294002 is a synthetic organic compound known for its significant role as a specific inhibitor of phosphatidylinositol 3-kinase (PI3K).
Mechanism of Action
Target of Action
LY294002, also known as 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one, is a specific inhibitor of phosphatidylinositol 3-kinase (PI3K) . It also shows activity against serine/threonine-protein kinase pim-1 . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
This compound interacts with its targets by inhibiting their kinase activity. Specifically, it abolishes PI3K activity when used at a concentration of 50 μM . This inhibition is reversible, distinguishing this compound from other PI3K inhibitors that act irreversibly .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/Akt signaling pathway . By inhibiting PI3K, this compound blocks the activation of Akt, a key player in this pathway . This leads to a decrease in downstream signaling, which can affect various cellular processes, including cell cycle progression, apoptosis, and metabolism .
Pharmacokinetics
It is known that this compound is a small molecule, which suggests it may have good bioavailability and can easily penetrate cell membranes .
Result of Action
The inhibition of the PI3K/Akt signaling pathway by this compound can lead to various molecular and cellular effects. For instance, it can induce apoptosis, or programmed cell death, in certain types of cancer cells . It can also cause cell cycle arrest, preventing the cells from dividing and proliferating .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other drugs can affect its action. Research has shown that the combination of this compound with other drugs, such as sorafenib, can have a synergistic effect, leading to more efficient induction of apoptosis in cancer cells . Furthermore, the cellular environment, including the presence of growth factors and hormones, can also influence the efficacy of this compound .
Biochemical Analysis
Biochemical Properties
LY294002 is a highly selective inhibitor of phosphatidylinositol 3-kinase . It specifically abolishes PI3 kinase activity but does not inhibit other lipid and protein kinases such as PI4 kinase, PKC, MAP kinase or c-Src . It acts on the ATP-binding site of the PI3K enzyme .
Cellular Effects
This compound has been shown to inhibit cell proliferation and induce apoptosis in various types of cells . For instance, it has been shown to inhibit the phosphorylation of Akt (S473), a key player in cell survival and proliferation, in nasopharyngeal carcinoma cells . In acute myeloid leukemia (AML) cells, this compound can block PI3K/AKT signaling, further inhibit glycolysis to disturb ATP production, and finally induce cell apoptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the ATP-binding site of the PI3K enzyme, thus selectively inhibiting the PI3K-Akt nexus . This inhibition leads to a decrease in the phosphorylation of Akt, a key player in cell survival and proliferation . The inhibition of PI3K/AKT signaling by this compound can further inhibit glycolysis, disturb ATP production, and finally induce cell apoptosis .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. For instance, in nasopharyngeal carcinoma cells, this compound was shown to inhibit cell proliferation and induce apoptosis over a period of 24 hours
Metabolic Pathways
This compound is involved in the PI3K/Akt signaling pathway . By inhibiting PI3K, this compound can block this pathway, leading to a decrease in Akt phosphorylation and a subsequent decrease in cell survival and proliferation .
Preparation Methods
The synthesis of LY294002 typically involves the reaction of 2-chloro-4H-1-benzopyran-4-one with morpholine and phenylboronic acid under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to reflux, and the product is isolated through crystallization .
Chemical Reactions Analysis
LY294002 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride, resulting in the reduction of the carbonyl group to a hydroxyl group.
Scientific Research Applications
LY294002 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is employed in studies involving cell signaling pathways, particularly those related to PI3K and Akt/protein kinase B (PKB) signaling.
Industry: The compound is used in the development of pharmaceuticals and as a research tool in drug discovery.
Comparison with Similar Compounds
LY294002 can be compared with other PI3K inhibitors such as wortmannin and copanlisib. While wortmannin is also a potent PI3K inhibitor, it has a different chemical structure and mechanism of action. Copanlisib, on the other hand, is a more selective inhibitor of PI3K-α and PI3K-δ isoforms and is used in the treatment of certain types of lymphoma . The unique structure of this compound, with its morpholine and benzopyran moieties, contributes to its specificity and effectiveness as a PI3K inhibitor .
Similar Compounds
- Wortmannin
- Copanlisib
- 4,6-Disubstituted-2-(4-morpholinyl)pyrimidines
Properties
IUPAC Name |
2-morpholin-4-yl-8-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-17-13-18(20-9-11-22-12-10-20)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14/h1-8,13H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQHHVNHHHRRDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042650 | |
| Record name | LY294002 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154447-36-6 | |
| Record name | 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154447-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154447366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-294002 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02656 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 154447-36-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=697286 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | LY294002 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-294002 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31M2U1DVID | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



